molecular formula C8H14O4 B12650709 2-Hydroxy-1-methoxypropyl methacrylate CAS No. 94023-75-3

2-Hydroxy-1-methoxypropyl methacrylate

Cat. No.: B12650709
CAS No.: 94023-75-3
M. Wt: 174.19 g/mol
InChI Key: ZPDRFGUKLFPRAA-UHFFFAOYSA-N
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Description

2-Hydroxy-1-methoxypropyl methacrylate is a chemical compound with the molecular formula C8H14O4. It is a methacrylate ester that contains both hydroxyl and methoxy functional groups. This compound is used in various applications, particularly in the field of polymer chemistry, due to its ability to undergo polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-1-methoxypropyl methacrylate can be synthesized through the reaction of methacrylic acid with 2-hydroxy-1-methoxypropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, helps in obtaining high-purity products. Additionally, the process may involve the use of inhibitors to prevent unwanted polymerization during production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-methoxypropyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form polymers and copolymers, often initiated by free radicals.

    Esterification: It can react with acids to form esters.

    Hydrolysis: It can hydrolyze in the presence of water and an acid or base catalyst.

Common Reagents and Conditions

    Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Esterification: Catalyzed by acids like sulfuric acid.

    Hydrolysis: Catalyzed by acids or bases, typically under elevated temperatures.

Major Products Formed

    Polymerization: Polymers and copolymers with various properties depending on the comonomers used.

    Esterification: Various esters depending on the reacting acid.

    Hydrolysis: Methacrylic acid and 2-hydroxy-1-methoxypropyl alcohol.

Scientific Research Applications

2-Hydroxy-1-methoxypropyl methacrylate is widely used in scientific research due to its versatility:

    Polymer Chemistry: Used as a monomer in the synthesis of polymers and copolymers for coatings, adhesives, and sealants.

    Biomedical Applications: Utilized in the development of hydrogels and drug delivery systems due to its biocompatibility.

    Material Science: Employed in the creation of advanced materials with specific mechanical and thermal properties.

    Surface Coatings: Used in UV-curable coatings due to its ability to rapidly polymerize under UV light.

Mechanism of Action

The primary mechanism of action for 2-Hydroxy-1-methoxypropyl methacrylate involves its polymerization. The methacrylate group undergoes free radical polymerization, forming long polymer chains. The hydroxyl group can participate in hydrogen bonding, affecting the physical properties of the resulting polymers. The methoxy group provides steric hindrance, influencing the polymerization kinetics and the properties of the final polymer.

Comparison with Similar Compounds

2-Hydroxy-1-methoxypropyl methacrylate can be compared with other methacrylate esters such as:

    2-Hydroxyethyl methacrylate: Similar in structure but lacks the methoxy group, leading to different polymerization kinetics and properties.

    2-Hydroxypropyl methacrylate: Contains a hydroxyl group but differs in the position of the methoxy group, affecting its reactivity and applications.

    Methacrylic acid: The parent acid of methacrylate esters, used in the synthesis of various methacrylate compounds.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and the ability to form polymers with distinct characteristics.

Properties

CAS No.

94023-75-3

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

(2-hydroxy-1-methoxypropyl) 2-methylprop-2-enoate

InChI

InChI=1S/C8H14O4/c1-5(2)7(10)12-8(11-4)6(3)9/h6,8-9H,1H2,2-4H3

InChI Key

ZPDRFGUKLFPRAA-UHFFFAOYSA-N

Canonical SMILES

CC(C(OC)OC(=O)C(=C)C)O

Origin of Product

United States

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